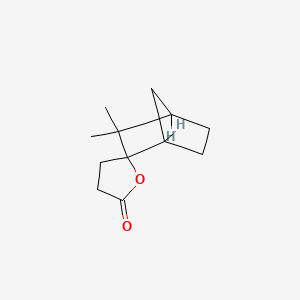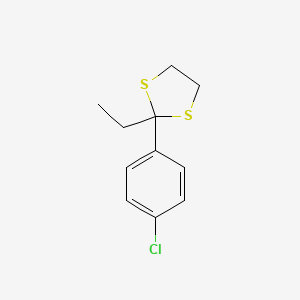
Iridium;uranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium and uranium form a series of intermetallic compounds that exhibit unique properties due to the combination of these two elements. Iridium is a transition metal known for its high density, corrosion resistance, and catalytic properties. Uranium, on the other hand, is an actinide metal known for its radioactive properties and its use in nuclear reactors and weapons.
Vorbereitungsmethoden
The preparation of iridium-uranium compounds typically involves high-temperature synthesis methods. One common method is induction melting under vacuum conditions using beryllia crucibles. This method involves heating the component metals to high temperatures to form the desired intermetallic compounds. For alloys containing higher percentages of iridium, arc melting under a helium atmosphere is often used to prevent violent reactions that can occur during the melting process .
Analyse Chemischer Reaktionen
Iridium-uranium compounds undergo various chemical reactions, including oxidation, reduction, and phase transitions. The phase diagram of the iridium-uranium system reveals several intermetallic compounds, such as U3Ir, UIr, and UIr3, each with distinct melting points and solid-state transitions. These compounds exhibit different solubility limits and phase transformations at specific temperatures. For example, iridium lowers the gamma-beta uranium transformation temperature to about 681°C and the beta-alpha transformation to about 565°C .
Wissenschaftliche Forschungsanwendungen
Iridium-uranium compounds have significant scientific research applications due to their unique properties. In materials science, these compounds are studied for their potential use in high-temperature and corrosion-resistant materials. In nuclear technology, the combination of iridium’s stability and uranium’s radioactive properties makes these compounds suitable for use in nuclear reactors and other nuclear applications. Additionally, iridium-uranium compounds are investigated for their catalytic properties, which can be utilized in various chemical reactions and industrial processes .
Wirkmechanismus
The mechanism of action of iridium-uranium compounds is primarily related to their structural and electronic properties. The combination of iridium and uranium results in compounds with unique crystal structures and bonding characteristics. These properties influence the compounds’ stability, reactivity, and catalytic activity. For example, the presence of iridium can stabilize certain oxidation states of uranium, affecting the overall reactivity and behavior of the compound in various chemical environments .
Vergleich Mit ähnlichen Verbindungen
Iridium-uranium compounds can be compared with other intermetallic compounds involving transition metals and actinides. Similar compounds include uranium-platinum, uranium-palladium, and uranium-rhodium intermetallics. Each of these compounds exhibits unique properties based on the specific transition metal involved. For example, uranium-platinum compounds are known for their catalytic properties, while uranium-rhodium compounds are studied for their high-temperature stability. The uniqueness of iridium-uranium compounds lies in the combination of iridium’s high density and corrosion resistance with uranium’s radioactive properties, making them suitable for specialized applications in nuclear technology and materials science .
Eigenschaften
CAS-Nummer |
12315-78-5 |
|---|---|
Molekularformel |
IrU3 |
Molekulargewicht |
906.30 g/mol |
IUPAC-Name |
iridium;uranium |
InChI |
InChI=1S/Ir.3U |
InChI-Schlüssel |
SANBBLHPDWGACI-UHFFFAOYSA-N |
Kanonische SMILES |
[Ir].[U].[U].[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
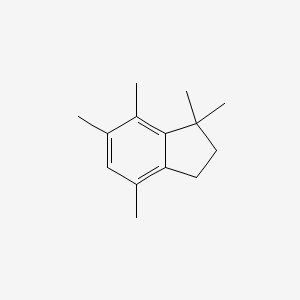
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)
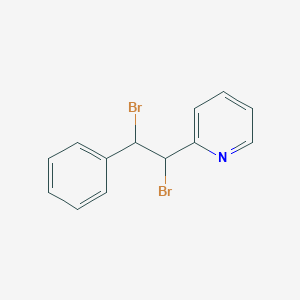
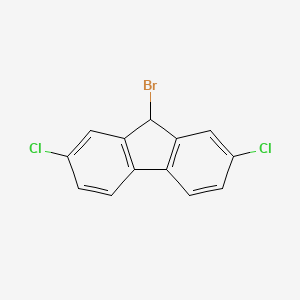
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)
![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
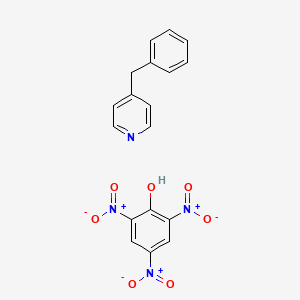
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

